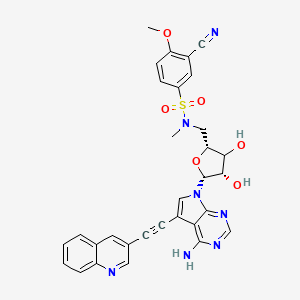![molecular formula C21H15FN2O4 B12376893 N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B12376893.png)
N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide est un composé organique complexe qui présente une combinaison unique de groupes fonctionnels, notamment un cycle aromatique fluoré, une partie phtalimide et un cycle furane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation de la partie phtalimide : Cette étape implique la réaction de l’anhydride phtalique avec la méthylamine pour former la N-méthylphtalimide.
Introduction du cycle aromatique fluoré : La N-méthylphtalimide est ensuite mise à réagir avec le 2-fluoro-4-nitrobenzène dans des conditions appropriées pour introduire le cycle aromatique fluoré.
Formation du cycle furane : La dernière étape implique la cyclisation du produit intermédiaire avec l’acide 3-méthylfuran-2-carboxylique en conditions acides pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus afin d’améliorer le rendement et de réduire les coûts. Cela peut inclure l’utilisation de catalyseurs, le criblage à haut débit des conditions réactionnelles et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
La N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de fluor sur le cycle aromatique peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactions d’oxydation et de réduction : Le composé peut subir une oxydation pour former des quinones correspondantes ou une réduction pour former des hydroquinones.
Réactions de cyclisation : Le composé peut participer à des réactions de cyclisation pour former des systèmes cycliques plus complexes.
Réactifs et conditions courantes
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que des amines, des thiols et des alcoolates. Les conditions impliquent généralement l’utilisation de solvants aprotiques polaires et de températures élevées.
Réactions d’oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont couramment utilisés.
Principaux produits
Produits de substitution : Selon le nucléophile utilisé, divers dérivés substitués peuvent être formés.
Produits d’oxydation : Quinones et autres dérivés oxydés.
Produits de réduction : Hydroquinones et autres dérivés réduits.
Applications De Recherche Scientifique
La N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide a plusieurs applications en recherche scientifique :
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier dans les domaines de la recherche anti-cancéreuse et anti-inflammatoire.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert d’intermédiaire précieux dans la synthèse de molécules organiques plus complexes.
Mécanisme D'action
Le mécanisme d’action de la N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle aromatique fluoré et la partie phtalimide peuvent interagir avec des enzymes ou des récepteurs, conduisant à l’inhibition ou à l’activation de voies biochimiques spécifiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl)-3-méthyl-butanamide
- 2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
Unicité
La N-[2-fluoro-4-(5-méthyl-1,3-dioxoisoindol-2-yl)phényl]-3-méthylfuran-2-carboxamide est unique en raison de sa combinaison d’un cycle aromatique fluoré, d’une partie phtalimide et d’un cycle furane. Cette combinaison confère des propriétés chimiques et physiques spécifiques qui ne sont généralement pas présentes dans d’autres composés, ce qui en fait une molécule précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C21H15FN2O4 |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
N-[2-fluoro-4-(5-methyl-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C21H15FN2O4/c1-11-3-5-14-15(9-11)21(27)24(20(14)26)13-4-6-17(16(22)10-13)23-19(25)18-12(2)7-8-28-18/h3-10H,1-2H3,(H,23,25) |
Clé InChI |
OFLFGTPTGVETJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)NC(=O)C4=C(C=CO4)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


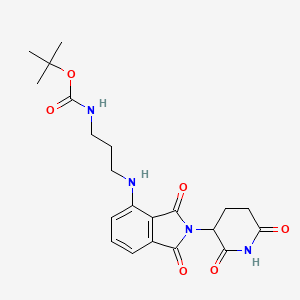
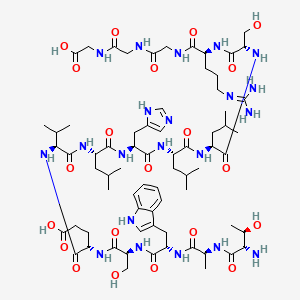
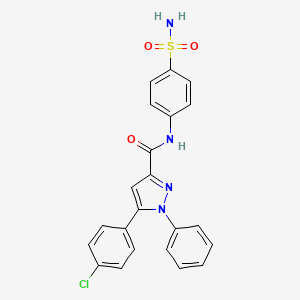
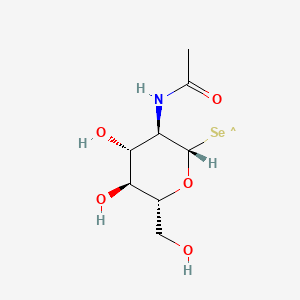

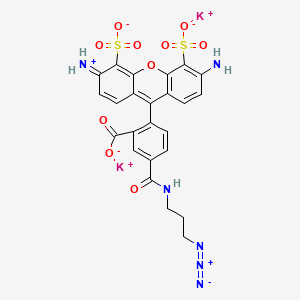
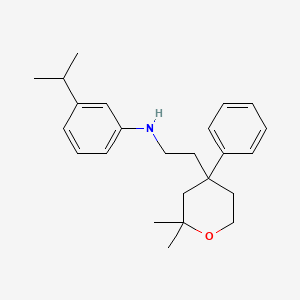

![[(8S)-8-(chloromethyl)-1-methyl-6-[5-(2-pyrrolidin-1-ylethoxy)-1H-indole-2-carbonyl]-7,8-dihydrothieno[3,2-e]indol-4-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12376849.png)


![3,6-Bis[4-[bis(2-hydroxypentadecyl)amino]butyl]piperazine-2,5-dione](/img/structure/B12376883.png)
